1,1'-(1-Fluoroethane-1,1-diyl)dibenzene
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Overview
Description
1,1’-(1-Fluoroethane-1,1-diyl)dibenzene is an organic compound that features a fluoroethane group bonded to two benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1-Fluoroethane-1,1-diyl)dibenzene typically involves the reaction of fluoroethane with benzene under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where fluoroethane is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 1,1’-(1-Fluoroethane-1,1-diyl)dibenzene may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1-Fluoroethane-1,1-diyl)dibenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of ethane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of ethylbenzene derivatives.
Scientific Research Applications
1,1’-(1-Fluoroethane-1,1-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1,1’-(1-Fluoroethane-1,1-diyl)dibenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoroethane group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluoroethane: A related compound with two fluorine atoms instead of one.
1,1-Dichloro-1-fluoroethane: Contains chlorine and fluorine atoms, used in different industrial applications.
Uniqueness
1,1’-(1-Fluoroethane-1,1-diyl)dibenzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
74185-82-3 |
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Molecular Formula |
C14H13F |
Molecular Weight |
200.25 g/mol |
IUPAC Name |
(1-fluoro-1-phenylethyl)benzene |
InChI |
InChI=1S/C14H13F/c1-14(15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI Key |
YWAGCJGFEZWLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)F |
Origin of Product |
United States |
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